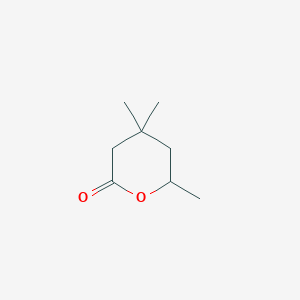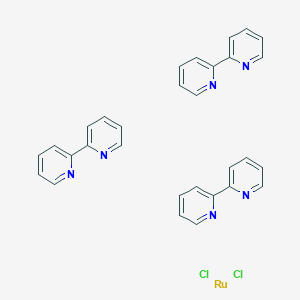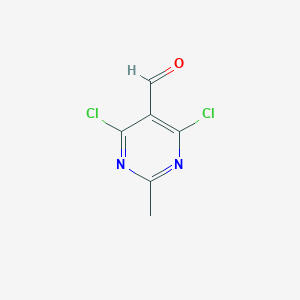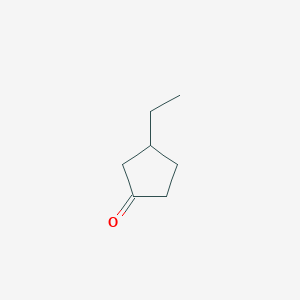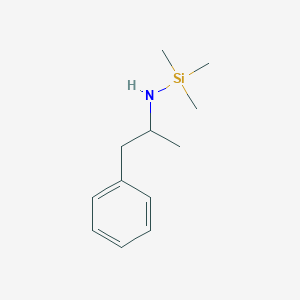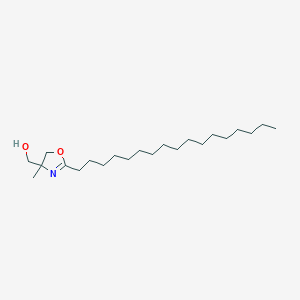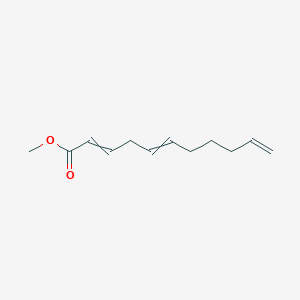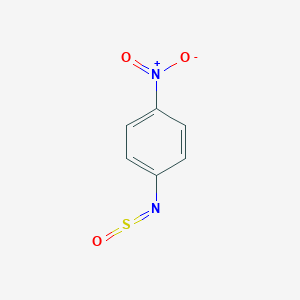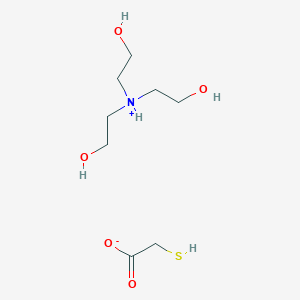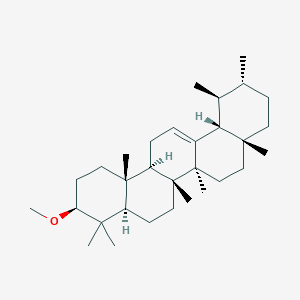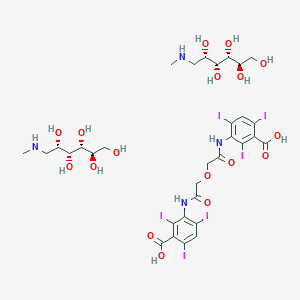
Biligram
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biligram is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through a novel synthesis method.
作用機序
The mechanism of action of Biligram is not fully understood. However, studies have shown that Biligram exerts its effects by modulating various signaling pathways in cells. Biligram has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. Biligram has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Biligram has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Biligram has also been shown to have antioxidant effects by increasing the expression of antioxidant enzymes. Additionally, Biligram has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
Biligram has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Biligram is also stable and can be stored for long periods without degradation. However, Biligram has some limitations for lab experiments. It is a relatively new compound, and its safety profile is not fully understood. Additionally, Biligram has not been extensively studied in vivo, and its effects in living organisms are not fully understood.
将来の方向性
There are several future directions for Biligram research. First, more studies are needed to fully understand the mechanism of action of Biligram. Second, studies are needed to determine the safety profile of Biligram in living organisms. Third, more studies are needed to determine the efficacy of Biligram in various disease models. Fourth, studies are needed to determine the pharmacokinetics and pharmacodynamics of Biligram in living organisms. Finally, studies are needed to determine the potential side effects of Biligram in living organisms.
Conclusion:
In conclusion, Biligram is a synthetic compound that has potential applications in various fields. It is synthesized through a novel synthesis method and has been extensively studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Biligram has also been studied for its potential use in cancer therapy and neurodegenerative diseases. While Biligram has several advantages for lab experiments, its safety profile is not fully understood, and more studies are needed to determine its efficacy and potential side effects in living organisms.
合成法
Biligram is synthesized through a novel method that involves the reaction of two organic compounds, benzaldehyde, and glycine. The reaction proceeds through a condensation reaction, which results in the formation of Biligram. The synthesis method is simple, cost-effective, and yields high purity Biligram.
科学的研究の応用
Biligram has been extensively studied for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Biligram has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, Biligram has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
CAS番号 |
14317-18-1 |
|---|---|
製品名 |
Biligram |
分子式 |
C32H44I6N4O17 |
分子量 |
1518.1 g/mol |
IUPAC名 |
3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C18H10I6N2O7.2C7H17NO5/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1 |
InChIキー |
HHFDMOXEMINUNX-VRWDCWMNSA-N |
異性体SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
正規SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
その他のCAS番号 |
14317-18-1 |
同義語 |
3,3'-(diglycoloyldiimino)bis(2,4,6-triiodobenzoic acid) 1-deoxy-1-aminoglucitol Biligram meglumine ioglycamate methylglucamine ioglycamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




